

Application Notes and Protocols for MBL Serum Level Analysis

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Compound of Interest

Compound Name: *mannose-binding protein C*

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Introduction

Mannose-Binding Lectin (MBL) is a crucial component of the innate immune system, playing a pivotal role in the first line of defense against a wide array of pathogens. As a pattern recognition molecule, MBL identifies carbohydrate patterns on the surface of microorganisms, initiating the lectin pathway of the complement system, which leads to opsonization and phagocytosis of pathogens.[1][2][3] Serum levels of MBL are largely determined by genetic polymorphisms in the MBL2 gene.[3][4][5] Deficiencies or variations in MBL levels have been associated with increased susceptibility to infections and have been implicated in various autoimmune and inflammatory diseases.[6] Accurate and reproducible quantification of MBL serum levels is therefore essential for research, clinical diagnostics, and the development of novel therapeutic strategies.

These application notes provide detailed protocols for the preparation of serum samples and the analysis of MBL levels using a sandwich enzyme-linked immunosorbent assay (ELISA), a commonly employed method for this purpose.

Data Presentation

MBL Serum Levels in Healthy Individuals and Disease States

The concentration of MBL in serum can vary significantly among individuals, primarily due to genetic factors. Below is a summary of typical MBL levels observed in healthy populations and in patients with certain conditions.

Population/Condition	Mean/Median MBL Serum Level (ng/mL)	Key Observations	Reference
Healthy Adults			
Caucasians	1200 - 1942.6	Wide inter-individual variation.	[1]
Koreans	Median: 1340 (range <5 - 12,200)	11.4% of adults had levels below the detection limit.	
Disease States			
Neonatal Sepsis	Significantly lower than in non-septic neonates.	Low MBL levels may be a risk factor for neonatal sepsis.	[7]
Rheumatic Heart Disease	3036.2 ± 298.9	Significantly higher compared to healthy controls (1942.6 ± 185.5 ng/mL).	[1]
Systemic Lupus Erythematosus (SLE)	Significantly higher than in healthy controls.	MBL levels may serve as a biomarker for disease activity.	[6]
Type 1 Diabetes (new-onset)	Significantly higher than in healthy siblings.	Suggests a role for MBL in the immunopathogenesis of Type 1 Diabetes.	[8]
Patients with Infections	9880	Significantly higher than in healthy controls (4480 ng/mL).	[9]

Influence of MBL2 Gene Polymorphisms on Serum MBL Levels

Genetic variations in the MBL2 gene are the primary determinants of circulating MBL concentrations. The following table illustrates the relationship between common MBL2 genotypes and resulting serum MBL levels.

MBL2 Genotype	Associated MBL Serum Level	Description	Reference
YA/YA (Wild-type)	High	Considered the high-producing genotype.	[4]
XA/YA	Intermediate	Promoter polymorphism leading to reduced expression.	[4]
XA/O or O/O	Low/Deficient	Presence of structural variants in exon 1 (alleles B, C, D, collectively known as 'O') leads to significantly lower MBL levels.	[4] [10]

Experimental Protocols

I. Serum Sample Collection and Preparation

Proper sample handling is critical for accurate MBL level determination. The following protocol outlines the best practices for serum collection, processing, and storage.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Serum separator tubes (SST)
- Centrifuge

- Polypropylene cryovials
- Pipettes and sterile tips

Procedure:

- Blood Collection:
 - Collect whole blood into a serum separator tube (SST).
 - Gently invert the tube 5-10 times to mix the clot activator with the blood.
 - Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 60 minutes.[\[12\]](#)
- Serum Separation:
 - Centrifuge the SSTs at 1,000-2,000 x g for 10-15 minutes at room temperature.[\[13\]](#)
 - Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the gel barrier or the red blood cell pellet.
- Aliquoting and Storage:
 - Aliquot the serum into pre-labeled polypropylene cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade proteins.
 - For immediate analysis, store the serum at 2-8°C for up to 48 hours.
 - For short-term storage (up to one month), store at -20°C.
 - For long-term storage, store at -80°C.[\[11\]](#)[\[13\]](#)

Pre-analytical Variables to Consider:

- Hemolysis: Avoid hemolysis (rupturing of red blood cells) as it can interfere with the assay. [\[11\]](#) This can be caused by vigorous shaking of the tube or using a needle with a small gauge.

- Lipemia: Highly lipemic (high fat content) samples may require additional processing, such as high-speed centrifugation, to remove lipids before analysis.
- Sample Type Consistency: For a given study, consistently use the same sample type (i.e., do not mix serum and plasma samples) as analyte concentrations can differ.

II. MBL Quantification by Sandwich ELISA

The following is a generalized protocol for a sandwich ELISA to determine MBL concentration in serum samples. It is crucial to refer to the specific instructions provided with the commercial ELISA kit being used, as reagent concentrations and incubation times may vary.

Materials:

- ELISA plate pre-coated with anti-human MBL capture antibody
- Human MBL standard
- Biotinylated anti-human MBL detection antibody
- Streptavidin-HRP conjugate
- Assay diluent/blocking buffer
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

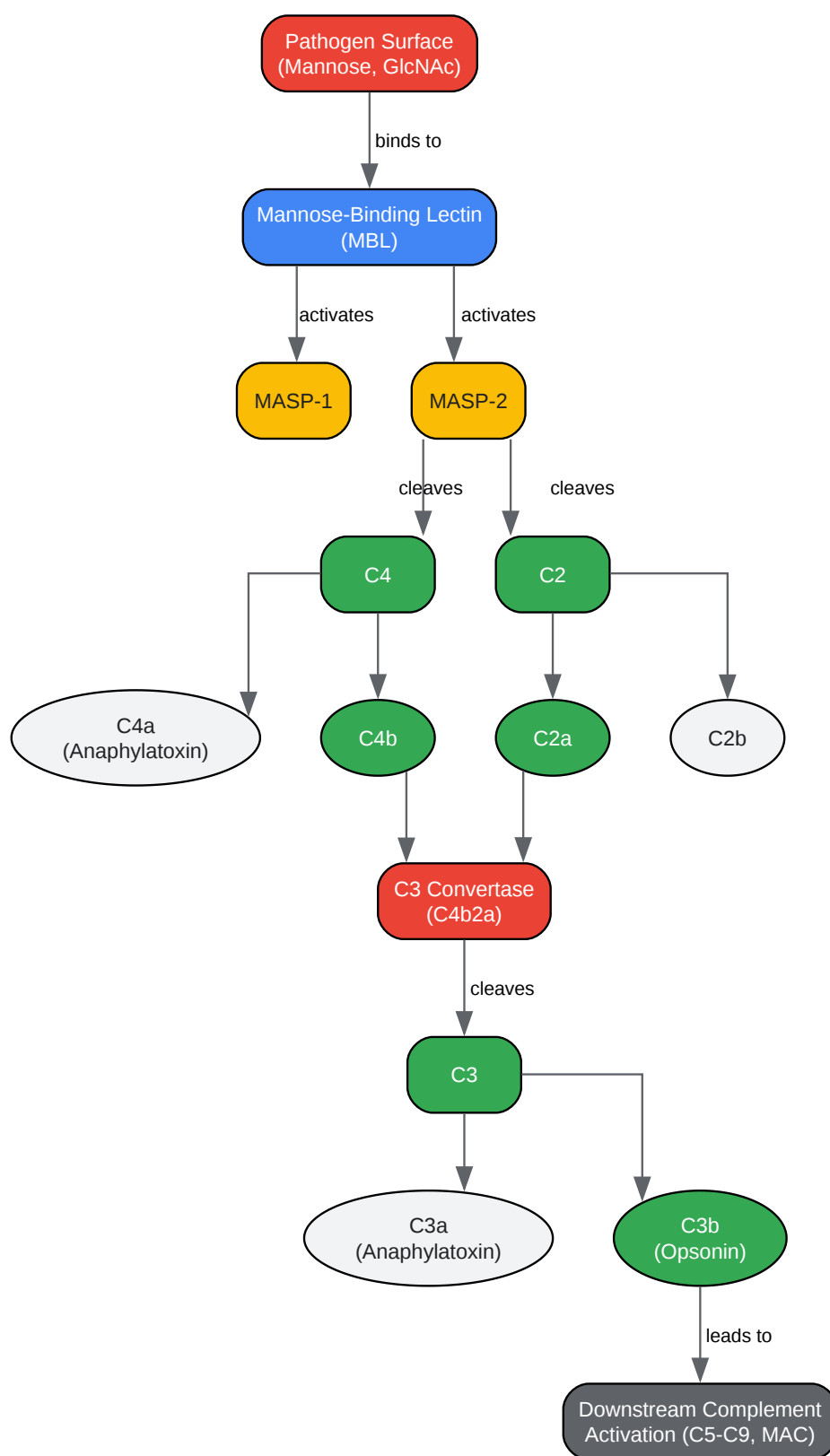
Procedure:

- Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.

- Reconstitute the MBL standard and prepare a serial dilution according to the kit instructions to generate a standard curve.
- Dilute the serum samples in assay diluent. The optimal dilution factor should be determined empirically but a starting dilution of 1:100 is often appropriate.
- Assay Procedure:
 - Add 100 μ L of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
 - Cover the plate and incubate for 2 hours at room temperature.[\[14\]](#)
 - Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
 - Add 100 μ L of the biotinylated detection antibody to each well.
 - Cover the plate and incubate for 1-2 hours at room temperature.[\[14\]](#)
 - Repeat the wash step as described above.
 - Add 100 μ L of Streptavidin-HRP conjugate to each well.
 - Cover the plate and incubate for 20-60 minutes at room temperature in the dark.
 - Repeat the wash step as described above.
 - Add 100 μ L of TMB substrate to each well.
 - Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
 - Add 50-100 μ L of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
 - Immediately read the absorbance of each well at 450 nm using a microplate reader.

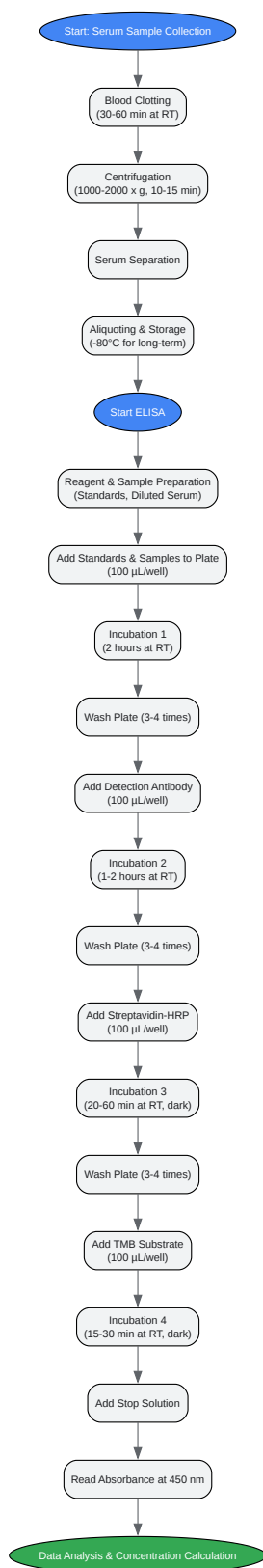
- Data Analysis:
 - Subtract the mean absorbance of the blank wells from the absorbance of all other wells.
 - Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding MBL concentration on the x-axis.
 - Use the standard curve to determine the MBL concentration in the unknown samples by interpolating their mean absorbance values.
 - Multiply the interpolated concentration by the sample dilution factor to obtain the final MBL concentration in the original serum sample.

Visualizations



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Caption: MBL-mediated lectin pathway of the complement system.



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Caption: Experimental workflow for MBL serum level analysis.

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References

- 1. Lectin pathway - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Association of Mannose-Binding Lectin 2 (MBL2) gene heterogeneity and its serum concentration with osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MBL2 Genotypes and Their Associations with MBL Levels and NICU Morbidity in a Cohort of Greek Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of mannose-binding lectin-2 genotype and serum levels with prognosis of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose binding lectin: a biomarker of systemic lupus erythematosus disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Mannose-Binding Lectin Gene Polymorphisms and the Serum MBL Level for the Early Detection of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Serum mannan-binding lectin (MBL) in patients with infection: clinical and laboratory correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined genotypes of the MBL2 gene related to low mannose-binding lectin levels are associated with vaso-occlusive events in children with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protavio.com [protavio.com]
- 12. biocompare.com [biocompare.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
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